molecular formula C13H16O5 B3395723 4-METHOXY-1,2-BENZENEDICARBOXYLIC ACID DIETHYL ESTER CAS No. 97025-36-0

4-METHOXY-1,2-BENZENEDICARBOXYLIC ACID DIETHYL ESTER

Cat. No.: B3395723
CAS No.: 97025-36-0
M. Wt: 252.26 g/mol
InChI Key: NNUKHDIOBTUYHV-UHFFFAOYSA-N
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Description

4-Methoxy-1,2-benzenedicarboxylic acid diethyl ester is an organic compound with the molecular formula C12H14O5. It is a derivative of phthalic acid, where the carboxylic acid groups are esterified with ethanol, and a methoxy group is attached to the benzene ring. This compound is known for its applications in various chemical processes and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1,2-benzenedicarboxylic acid diethyl ester typically involves the esterification of 4-methoxyphthalic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process involves the same esterification reaction but optimized for large-scale production.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid group, resulting in the formation of 1,2-benzenedicarboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products:

    Oxidation: 1,2-Benzenedicarboxylic acid.

    Reduction: 4-Methoxy-1,2-benzenedimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-1,2-benzenedicarboxylic acid diethyl ester is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the modification of biological molecules.

    Medicine: As a potential precursor for pharmaceutical compounds.

    Industry: In the production of plasticizers, resins, and other polymeric materials.

Mechanism of Action

The mechanism of action of 4-methoxy-1,2-benzenedicarboxylic acid diethyl ester involves its interaction with various molecular targets depending on the specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations to form desired products. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

    Phthalic acid diethyl ester: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    Dimethyl 4-methyl-1,2-benzenedicarboxylate: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.

    Terephthalic acid diethyl ester: An isomer with carboxylic acid groups in the para position, leading to different reactivity and applications.

Uniqueness: 4-Methoxy-1,2-benzenedicarboxylic acid diethyl ester is unique due to the presence of the methoxy group, which enhances its reactivity in nucleophilic substitution reactions and provides additional functionalization options for synthetic chemists.

Properties

IUPAC Name

diethyl 4-methoxybenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-17-12(14)10-7-6-9(16-3)8-11(10)13(15)18-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUKHDIOBTUYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550355
Record name Diethyl 4-methoxybenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97025-36-0
Record name Diethyl 4-methoxybenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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